molecular formula C16H14N2O3S2 B2865199 N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896282-52-3

N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

Numéro de catalogue B2865199
Numéro CAS: 896282-52-3
Poids moléculaire: 346.42
Clé InChI: APVJNQCDJCNEKQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide” is a compound that belongs to the class of organic compounds known as benzo[d]thiazoles . These are organic compounds containing a benzene fused to a thiazole ring . A similar compound, “N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide”, has been mentioned in the literature .

Applications De Recherche Scientifique

Cardiac Electrophysiological Activity

Research has shown that N-substituted imidazolylbenzamides or benzene-sulfonamides, related to N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide, demonstrate significant potency in in vitro Purkinje fiber assays, comparable to known class III agents. This suggests their potential as selective class III electrophysiological agents, highlighting their relevance in cardiac electrophysiology and their potential therapeutic application in managing arrhythmias (Morgan et al., 1990).

Antiarrhythmic Activity

Further studies on 4-[(methylsulfonyl)amino]benzamides and sulfonamides, compounds structurally related to this compound, have shown potent class III antiarrhythmic activity without affecting conduction. This indicates their potential as effective treatments for arrhythmias, with some compounds exhibiting good oral bioavailability and favorable hemodynamic profiles (Ellingboe et al., 1992).

Antimalarial and COVID-19 Potential

A theoretical investigation into antimalarial sulfonamides for COVID-19 drug applications utilized computational calculations and molecular docking studies. This research suggests the potential of such sulfonamide compounds in treating not only malaria but also COVID-19, highlighting the versatility of these molecules in addressing different diseases (Fahim & Ismael, 2021).

Anticancer Agents

Studies on indapamide derivatives, which share structural similarities with this compound, have shown proapoptotic activity in melanoma cell lines. This indicates the potential of these compounds as anticancer agents, suggesting a broader application of sulfonamide derivatives in cancer treatment (Yılmaz et al., 2015).

Chemical Synthesis Intermediates

The compound has also been investigated as a key intermediate in the synthesis of other chemically significant compounds, demonstrating its utility in the broader field of organic synthesis and pharmaceutical development. For example, the efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles explores the use of related compounds as building blocks for creating novel chemical entities with potential biological activities (Darweesh et al., 2016).

Mécanisme D'action

Target of Action

The primary target of N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide, also known as 3-methanesulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, is acetylcholinesterase (AChE) . AChE is a critical enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

The compound exhibits uncompetitive and selective inhibition against AChE . This means it binds to the enzyme-substrate complex, reducing both the maximum enzymatic rate (Vmax) and the affinity of the enzyme for its substrate (Km) . The compound’s interaction with AChE leads to a decrease in the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter in the synaptic cleft and prolonging its action.

Biochemical Pathways

The compound’s action on AChE affects the cholinergic neurotransmission pathway . By inhibiting AChE, the compound enhances cholinergic transmission, which is crucial for many cognitive functions. Additionally, the compound has been found to inhibit Aβ 1-42 aggregation , a key factor in the development of Alzheimer’s disease .

Result of Action

The compound’s action results in enhanced cholinergic transmission and reduced Aβ 1-42 aggregation . These effects can lead to improved cognition and spatial memory, as demonstrated in a mouse model . The compound also shows potential as a neuroprotective agent, given its ability to impede cell viability loss due to H2O2 neurotoxicity .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors While specific environmental factors for this compound are not readily available, it’s worth noting that factors such as pH, temperature, and the presence of other substances can affect a compound’s stability and efficacy

Orientations Futures

While specific future directions for “N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide” are not available, the study of similar compounds suggests potential for further biological testing in in vivo cancer models .

Propriétés

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-10-6-7-13-14(8-10)22-16(17-13)18-15(19)11-4-3-5-12(9-11)23(2,20)21/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVJNQCDJCNEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.